2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16552661
InChI: InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3/b14-12+
SMILES:
Molecular Formula: C16H29BO2
Molecular Weight: 264.2 g/mol

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16552661

Molecular Formula: C16H29BO2

Molecular Weight: 264.2 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C16H29BO2
Molecular Weight 264.2 g/mol
IUPAC Name 2-[(1Z)-cyclodecen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H29BO2/c1-15(2)16(3,4)19-17(18-15)14-12-10-8-6-5-7-9-11-13-14/h12H,5-11,13H2,1-4H3/b14-12+
Standard InChI Key BCSZSPOBGAWPHE-WYMLVPIESA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCCCC2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 10-membered cyclodecenyl ring attached to a dioxaborolane moiety, which consists of a boron atom bonded to two oxygen atoms in a five-membered ring structure. The tetramethyl groups at the 4,4,5,5-positions enhance steric protection around the boron center, stabilizing the boronate ester against hydrolysis and oxidative degradation . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₆H₂₉BO₂
Molecular Weight264.2 g/mol
Boiling PointNot reported
DensityNot reported
Refractive IndexNot reported

The cyclodecenyl group introduces conformational flexibility, enabling selective reactivity in sterically demanding environments. Spectroscopic characterization via NMR (¹H, ¹³C, and ¹¹B) and IR confirms the boron-oxygen bonding and cyclodecenyl geometry.

Stability and Reactivity

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 2-(1-Cyclodecen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclodec-1-en-1-yl derivatives with tetramethyl dioxaborolane precursors. A representative procedure includes:

  • Lithiation of Cyclodecene: Cyclodecene is treated with n-butyllithium to generate a cyclodecenyl lithium intermediate.

  • Boronation: The lithium intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronate ester.

This method yields moderate to high purity product but requires stringent temperature control (-78°C) and inert atmosphere conditions.

Advanced Methodologies

Recent advancements draw inspiration from the three-step synthesis of analogous dioxaborolanes, such as 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Key steps include:

  • Formation of (Dichloromethyl)boronic Acid: Dichloromethane reacts with boron trichloride in the presence of a Lewis acid.

  • Esterification with Pinacol: The boronic acid undergoes condensation with pinacol (2,3-dimethyl-2,3-butanediol) to yield the dioxaborolane framework.

  • Halogen Exchange: Treatment with sodium iodide replaces chlorine atoms with iodine, enhancing reactivity for subsequent transformations .

Adapting these steps to the cyclodecenyl variant could improve yield and scalability, though challenges in managing the larger cycloalkenyl substituent remain.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a robust boron source in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between aryl halides and cyclodecenyl boronate esters. For example, coupling with iodobenzene under palladium catalysis produces biaryl derivatives with retained cyclodecenyl stereochemistry .

Hydroboration Reactions

In hydroboration-oxidation sequences, the compound adds across alkynes or alkenes to form alkylboronates. Transition metal catalysts, such as rhodium complexes, enhance regioselectivity, favoring anti-Markovnikov addition .

Cyclopropanation

Analogous to 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the cyclodecenyl variant may participate in borocyclopropanation reactions. For instance, Simmons-Smith-type reactions with zinc carbenoids generate cyclopropane rings fused to boron-containing motifs, valuable in medicinal chemistry .

Research Findings and Mechanistic Insights

Catalytic Efficiency

Studies comparing dioxaborolanes with other boronates (e.g., boronic acids) reveal superior catalytic turnover in palladium-mediated reactions. The tetramethyl groups mitigate catalyst poisoning by stabilizing the active Pd⁰ species .

Stereoelectronic Effects

The cyclodecenyl group’s strain and electron-withdrawing character polarize the boron center, accelerating transmetallation steps in cross-coupling. Computational models indicate a 15–20% reduction in activation energy compared to phenyl-substituted analogs.

Future Directions and Challenges

Synthetic Optimization

Efforts to streamline synthesis via flow chemistry or microwave-assisted protocols aim to reduce reaction times and improve yields. For example, continuous-flow lithiation-boronation setups could enhance reproducibility for large-scale production .

Expanding Reaction Scope

Exploring enantioselective variants using chiral ligands or catalysts may unlock access to optically active cyclodecenyl boronates. Additionally, photoinduced borylation reactions could enable C-H functionalization under mild conditions .

Biomedical Applications

While current use is limited to research settings, the compound’s stability and modularity position it as a candidate for drug delivery systems or boron neutron capture therapy (BNCT) agents. Toxicity and biodistribution studies are needed to validate these applications.

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